4'-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide
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Overview
Description
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide is a complex organic compound with significant potential in various scientific fields. This compound features a hydroxy group, a piperazine ring, and a propionanilide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide typically involves multi-step organic reactions One common method includes the reaction of aniline derivatives with propionic anhydride to form the propionanilide coreThe hydroxy group is then introduced via selective hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilides, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy and aromatic ring features but differ in their overall structure and biological activity.
Indole Derivatives: Similar in having a heterocyclic ring, but with different functional groups and applications.
Uniqueness
4’-Hydroxy-N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)propionanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
93736-97-1 |
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Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H27N3O2/c1-4-17(22)20(15-5-7-16(21)8-6-15)14(2)13-19-11-9-18(3)10-12-19/h5-8,14,21H,4,9-13H2,1-3H3 |
InChI Key |
OKGPEZVIAGJWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)O)C(C)CN2CCN(CC2)C |
Origin of Product |
United States |
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